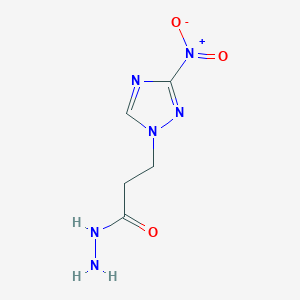![molecular formula C16H15ClO3 B3286867 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832740-55-3](/img/structure/B3286867.png)
3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde
Übersicht
Beschreibung
3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C16H15ClO3 This compound is characterized by the presence of a chloro-substituted phenoxy group and a methoxybenzaldehyde moiety
Wirkmechanismus
Target of Action
It is structurally similar to phenoxy herbicides such as (4-chloro-2-methylphenoxy)acetic acid (mcpa), which are known to mimic the auxin growth hormone indoleacetic acid (iaa) and act on broad-leaf plants .
Mode of Action
When sprayed on broad-leaf plants, these compounds induce rapid, uncontrolled growth, effectively causing the plants to "grow to death" .
Biochemical Pathways
Mcpa and similar compounds are known to disrupt normal plant growth by mimicking the auxin growth hormone iaa . This leads to uncontrolled growth and eventually the death of the plant.
Pharmacokinetics
It’s worth noting that similar compounds like mcpa are known to be rapidly metabolized by human hepatic microsomes .
Result of Action
Based on its structural similarity to mcpa, it can be inferred that it may cause rapid, uncontrolled growth in broad-leaf plants, leading to their death .
Action Environment
It’s worth noting that similar compounds like mcpa are widely used in agriculture, suggesting that they are stable and effective in various environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-chloro-2-methylphenol with formaldehyde and 4-methoxybenzaldehyde under specific conditions. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 3-[(4-Methoxy-2-methylphenoxy)methyl]-4-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of herbicidal ionic liquids and other agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid (MCPA): A well-known herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.
Cresols: A group of methylphenols with similar aromatic structures.
Uniqueness
3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the presence of both a chloro-substituted phenoxy group and a methoxybenzaldehyde moiety. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Eigenschaften
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-7-14(17)4-6-15(11)20-10-13-8-12(9-18)3-5-16(13)19-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHFRXCDZVFKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192797 | |
| Record name | 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-55-3 | |
| Record name | 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-bromo-2-chlorophenoxy)methyl]-2-furohydrazide](/img/structure/B3286794.png)

![3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde](/img/structure/B3286811.png)

![3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286815.png)
![3-[(4-Nitrophenoxy)methyl]benzoic acid](/img/structure/B3286822.png)
![4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B3286833.png)
![3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286838.png)




![Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B3286864.png)
![4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde](/img/structure/B3286871.png)
